5,7-diethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
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Overview
Description
5,7-diethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3311~3,7~]decan-6-ol is a complex organic compound that features a unique tricyclic structureThe presence of the indole moiety within its structure suggests potential biological activity, as indole derivatives are known for their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-diethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indole derivative through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the diazatricyclic core and the hydroxyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5,7-diethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The indole moiety can be reduced under specific conditions to form a dihydroindole derivative.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the indole moiety.
Substitution: Alkyl halides or aryl halides can be used as reagents for substitution reactions, often in the presence of a strong base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the indole moiety would produce a dihydroindole derivative.
Scientific Research Applications
Chemistry
In chemistry, 5,7-diethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The indole moiety within this compound suggests potential biological activity. Indole derivatives are known for their roles in various biological processes, including acting as neurotransmitters and hormones . This compound could be investigated for its potential effects on biological systems.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Indole derivatives have been studied for their anticancer, antiviral, and anti-inflammatory properties . This compound could be a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 5,7-diethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The indole moiety could facilitate binding to specific proteins, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5,7-diethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: This compound differs by having a ketone group instead of a hydroxyl group at the 6-position.
5,7-diethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine: This compound has an amine group at the 6-position instead of a hydroxyl group.
Uniqueness
The uniqueness of 5,7-diethyl-2-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol lies in its specific combination of functional groups and its tricyclic structure. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H33N3O |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
5,7-diethyl-2-(1-ethyl-2-methylindol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
InChI |
InChI=1S/C23H33N3O/c1-5-22-12-24-14-23(6-2,21(22)27)15-25(13-22)20(24)19-16(4)26(7-3)18-11-9-8-10-17(18)19/h8-11,20-21,27H,5-7,12-15H2,1-4H3 |
InChI Key |
HYWPIDQYBBOWRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1O)(CN(C2)C3C4=C(N(C5=CC=CC=C54)CC)C)CC |
Origin of Product |
United States |
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